Cas no 3178-22-1 (tert-Butylcyclohexane)

tert-Butylcyclohexane structure
tert-Butylcyclohexane structure
Product Name:tert-Butylcyclohexane
CAS No:3178-22-1
Molecular Formula:C10H20
Molecular Weight:140.265803337097
MDL:MFCD00001471
CID:84653
PubChem ID:87563808

tert-Butylcyclohexane Properties

Names and Identifiers

    • tert-Butylcyclohexane
    • 2-Cyclohexyl-2-methylpropane
    • Butylcyclohexane
    • 1-tert-Butylcyclohexane
    • 2-tert-butyl cyclohexane
    • Cyclohexane,tert-butyl
    • EINECS 221-652-4
    • t-butylcyclohexane
    • tert-butyl-cyclohexane
    • (1,1-dimethylethyl)-cyclohexane
    • (1,1-dimethylethyl)cyclohexane
    • 4-tert-Butylcyclohexane
    • NSC 73719
    • (1,1-dimethylethyl)-cyclohexan
    • CHLOROFORMIC ACID BUTYL ESTER
    • TERT-BUTYLCYCLOHEXANE 99+%
    • NS00029174
    • Cyclohexane,1-dimethylethyl)-
    • B0823
    • F17044
    • J-018537
    • Cyclohexane, tert-butyl-
    • MFCD00001471
    • Cyclohexane, (1,1-dimethylethyl)-
    • InChI=1/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H
    • p-tert-butylcyclohexane
    • tert-butyl cyclohexane
    • tert-Butylcyclohexane, purum, >=97.0% (GC)
    • Q27237139
    • FT-0688502
    • 3178-22-1
    • NSC-73719
    • AKOS006229396
    • 4-t-butylcyclohexane
    • LS-13880
    • 0RGT19UCQ6
    • A820990
    • Cyclohexane, t-butyl-
    • BUTYLCYCLOHEXANE, TERT-
    • DTXSID80185642
    • UNII-0RGT19UCQ6
    • NSC73719
    • t-butyl cyclohexane
    • Cyclohexane, tert-butyl-(8CI)
    • DB-257043
    • DTXCID20108133
    • MDL: MFCD00001471
    • InChIKey: XTVMZZBLCLWBPM-UHFFFAOYSA-N
    • Inchi: 1S/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
    • SMILES: C1(CCCCC1)C(C)(C)C

Computed Properties

  • Exact Mass: 140.15700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 140.156501
  • Heavy Atom Count: 10
  • Complexity: 91.1
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.7
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • LogP: 3.61280
  • PSA: 0.00000
  • Refractive Index: 1.45562 (589.3 nm 16 ºC)
  • Water Partition Coefficient: Insoluble in water.
  • Boiling Point: 171°C(lit.)
  • Melting Point: -41.2 ºC
  • Vapor Pressure: 5 mm Hg ( 37.7 °C)
  • Flash Point: 42.2±0.0 ºC,
  • Solubility: Insuluble (8.6E-4 g/L) (25 ºC),
  • Color/Form: Colorless liquid.
  • Solubility: Insoluble in water.
  • Density: 0.8305 g/cm3 (16 ºC)

tert-Butylcyclohexane Security Information

tert-Butylcyclohexane Customs Data

  • HS CODE:2902199090
  • Customs Data:

    China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

tert-Butylcyclohexane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:H2, C:Nb2O5, C:Ir, S:544-76-3, 10 h, 200°C, 10 bar
Reference
Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium
By Jeantelot, Gabriel et al, ACS Omega, 2022, 7(35), 31561-31566

Synthetic Circuit 2

Reaction Conditions
1.1R:H2, C:Ir, C:Nb2O5, S:544-76-3, 3 h, 80°C; 2 h, 250°C, 10 bar
Reference
Selective hydrodeoxygenation of lignin-derived phenols to aromatics catalyzed by Nb2O5-supported iridium
By Jeantelot, Gabriel et al, ChemRxiv, 2022, From ChemRxiv, 1-4

tert-Butylcyclohexane Raw materials

tert-Butylcyclohexane Preparation Products

tert-Butylcyclohexane Related Literature